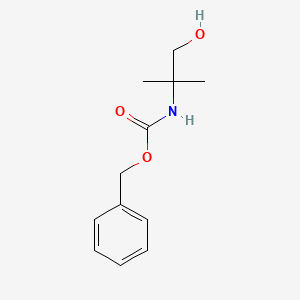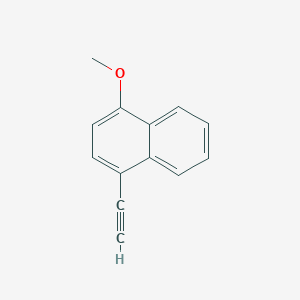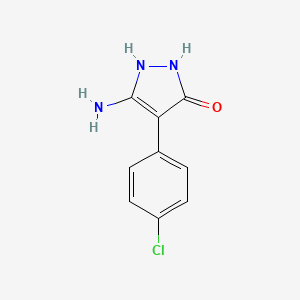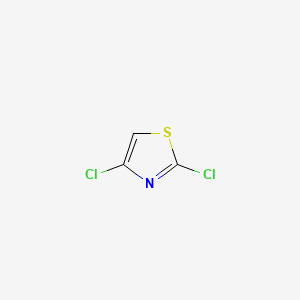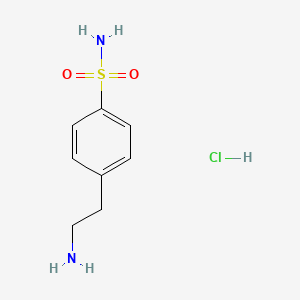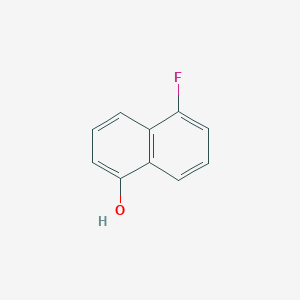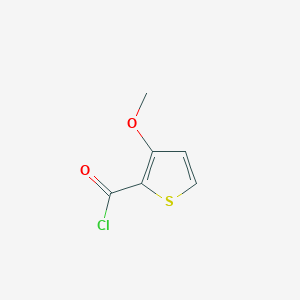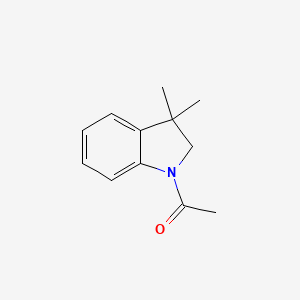
1-Acetyl-3,3-dimethylindoline
描述
1-Acetyl-3,3-dimethylindoline is an organic compound with the molecular formula C12H15NO. It belongs to the class of indoline derivatives, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine. The compound is characterized by an indoline core structure with an acetyl group at the nitrogen atom and two methyl groups at the 3-position.
准备方法
Synthetic Routes and Reaction Conditions: 1-Acetyl-3,3-dimethylindoline can be synthesized through several methods. One common synthetic route involves the reaction of 3,3-dimethylindoline with acetyl chloride in the presence of sodium bicarbonate as a base. The reaction is typically carried out in dichloromethane at temperatures ranging from 0°C to room temperature. The product is obtained as a white solid after filtration and concentration .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper handling and purification techniques to achieve high yields and purity.
化学反应分析
Types of Reactions: 1-Acetyl-3,3-dimethylindoline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Substitution reactions can occur at the acetyl group or the indoline ring, often using reagents like halogens or nucleophiles under appropriate conditions.
Major Products Formed:
Oxidation: Products include 2,3-dihydroxyindoline and indoxyl derivatives.
Reduction: Reduced forms of the compound, such as this compound alcohols.
Substitution: Various substituted indoline derivatives depending on the reagents used.
科学研究应用
1-Acetyl-3,3-dimethylindoline has a wide range of applications in scientific research:
Medicine: The compound is investigated for its potential therapeutic applications, including its role in drug development for various diseases.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 1-acetyl-3,3-dimethylindoline involves its interaction with specific molecular targets and pathways. The compound’s biological effects are mediated through its ability to bind to and modulate the activity of enzymes, receptors, and other proteins. For example, indole derivatives are known to interact with multiple receptors, leading to various pharmacological effects .
相似化合物的比较
- 1-Acetylindoline
- 3,3-Dimethylindoline
- 1-Acetyl-2,3-dimethylindoline
Comparison: 1-Acetyl-3,3-dimethylindoline is unique due to the presence of both an acetyl group and two methyl groups at the 3-position of the indoline ring. This structural feature imparts distinct chemical and biological properties compared to other similar compounds. For instance, the additional methyl groups can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for specific applications .
属性
IUPAC Name |
1-(3,3-dimethyl-2H-indol-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-9(14)13-8-12(2,3)10-6-4-5-7-11(10)13/h4-7H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYWPWPPRAYOLIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC(C2=CC=CC=C21)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 1-Acetyl-3,3-dimethylindoline in the synthesis of BRL 49231?
A: this compound serves as a crucial building block in a novel synthetic route for BRL 49231 []. The synthesis involves the alkylation of the amide enolate of this compound. This approach offers a shorter and potentially more efficient pathway compared to previous methods.
Q2: Are there any studies on the Structure-Activity Relationship (SAR) of compounds derived from this compound related to 5-HT3 receptor antagonism?
A: While the provided abstract highlights the use of this compound in the synthesis of BRL 49231, a potent 5-HT3 receptor antagonist, it doesn't delve into specific SAR studies related to this compound []. Investigating how modifications to the this compound scaffold affect the potency, selectivity, and pharmacological properties of the resulting compounds would be an interesting avenue for further research.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


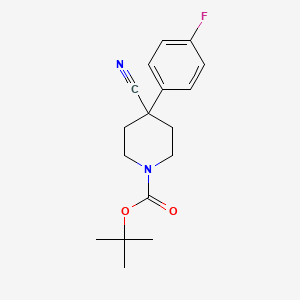
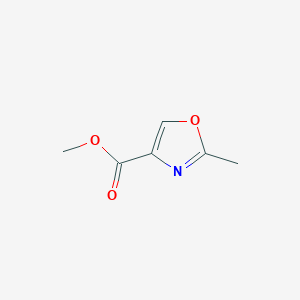

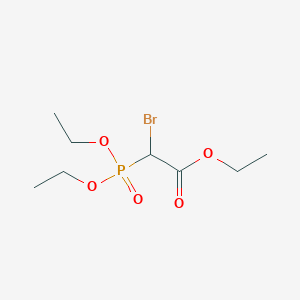
![Ethyl 4-[2-(3-chlorophenyl)-2-oxoethyl]tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B1313539.png)

